An In-depth Technical Guide to the Mechanism of Action of VY-3-135
An In-depth Technical Guide to the Mechanism of Action of VY-3-135
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VY-3-135 is a potent, specific, and orally active small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] Its mechanism of action is centered on the disruption of cancer cell metabolism, particularly under conditions of nutrient stress and hypoxia, by preventing the utilization of acetate as a carbon source for vital cellular processes.[3][4] By acting as a transition-state mimetic, VY-3-135 effectively blocks the enzymatic activity of ACSS2, leading to the inhibition of tumor growth in preclinical models of breast cancer and other malignancies with high ACSS2 expression.[3][4][5] This document provides a comprehensive overview of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
VY-3-135 functions as a highly selective inhibitor of ACSS2, an enzyme crucial for cancer cells to adapt to metabolic stress.[3][5]
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Molecular Target: The primary molecular target of VY-3-135 is Acetyl-CoA Synthetase 2 (ACSS2).[6] This enzyme catalyzes the ATP-dependent conversion of acetate into acetyl-CoA in the cytoplasm and nucleus.[4][7]
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Inhibitory Action: VY-3-135 acts as a transition-state mimetic.[3][8] Docking simulations based on the crystal structure of Salmonella enterica acetyl-CoA synthetase suggest that VY-3-135 binds within the enzyme's active site.[4][8] Its structure allows it to occupy the acetyl-AMP binding pocket and sterically hinder the binding of coenzyme A (CoA).[4][8][9] This dual interference effectively blocks the catalytic cycle and prevents the formation of acetyl-CoA from acetate.[4]
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Metabolic Consequences: Under metabolically stressed conditions such as hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source.[3][4] The acetyl-CoA produced by ACSS2 is a critical building block for the de novo synthesis of fatty acids and lipids, which are required for membrane production in rapidly proliferating cells.[4][6][10] It also serves as the acetyl donor for histone acetylation, an epigenetic modification that can regulate gene expression.[7] By inhibiting ACSS2, VY-3-135 potently blocks acetate-dependent fatty acid synthesis and can impact other acetyl-CoA-dependent pathways, ultimately impairing cancer cell growth and survival.[3][4][6]
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Specificity: VY-3-135 is highly specific for ACSS2. It shows no significant inhibitory activity against the other two members of the human acetyl-CoA synthetase family, ACSS1 (mitochondrial) and ACSS3.[1][2][4] This specificity is critical, as it minimizes off-target effects on normal cellular metabolism.[9]
The following diagram illustrates the central role of ACSS2 in acetate metabolism and the inhibitory action of VY-3-135.
Quantitative Data
The potency, selectivity, and pharmacokinetic properties of VY-3-135 have been characterized through various in vitro and in vivo studies.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs. ACSS2 | 44 ± 3.85 nM | Biochemical (TranScreener) | [3][6] |
| IC₅₀ vs. ACSS1 | > 100,000 nM | Biochemical | [4][11] |
| Specificity | No inhibition of ACSS1 or ACSS3 | Recombinant enzyme assays | [1][2] |
| Aqueous Solubility | 21.7 µM | N/A | [3] |
| Route of Admin. | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (h*ng/mL) | Bioavailability (%) | Reference |
| Oral (PO) | 50 | 1140 ± 220 | 2.0 | 10077 | 34.7 | [4][11] |
| Intraperitoneal (IP) | 50 | 2580 ± 290 | 0.5 | 10220 | 35.2 | [4][11] |
| Intravenous (IV) | 10 | 2800 ± 260 | 0.08 | 5811 | 100 | [4][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to VY-3-135's mechanism of action.
This protocol determines the IC₅₀ value of VY-3-135 against recombinant human ACSS2.
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Objective: To quantify the inhibitory potency of VY-3-135 on ACSS2 enzymatic activity.
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Principle: The assay measures the production of AMP, a product of the ACSS2-catalyzed reaction, using the TranScreener® ADP²/AMP/GMP Assay. This fluorescence polarization-based assay detects the displacement of a fluorescent tracer from an antibody by the AMP produced.
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Materials:
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Recombinant human ACSS1 and ACSS2 proteins.
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Substrates: Sodium acetate, Coenzyme A (CoA), ATP.
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Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.
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VY-3-135 serially diluted in DMSO.
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TranScreener® ADP²/AMP/GMP Assay Kit (BellBrook Labs).
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384-well microplate (low-volume, black).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 5 µM CoA, and 10 µM ATP.[4]
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add serial dilutions of VY-3-135 (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding recombinant ACSS2 protein. The final concentration of acetate is typically at its Kₘ value.
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Incubate the reaction at room temperature for 60 minutes.
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Stop the reaction and detect AMP production by adding the TranScreener detection mix (containing AMP²-FP Tracer and AMP² Antibody).
-
Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.
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Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
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Convert fluorescence polarization values to the amount of AMP produced using a standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
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This protocol assesses the on-target effect of VY-3-135 by measuring its ability to block the incorporation of acetate into fatty acids.
-
Objective: To determine if VY-3-135 inhibits ACSS2 activity in intact cancer cells.
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Principle: Cells are cultured with a stable isotope-labeled acetate (¹³C₂-acetate). The labeled carbon atoms are traced into downstream metabolites, such as the fatty acid palmitate. A reduction in ¹³C labeling of palmitate in the presence of VY-3-135 indicates inhibition of ACSS2.
-
Materials:
-
Breast cancer cell lines with high ACSS2 expression (e.g., BT474, SKBr3).[4]
-
Cell culture medium (e.g., SMEM) with 1% serum to simulate nutrient stress.
-
Hypoxia chamber (1% O₂).
-
¹³C₂-Sodium Acetate (Cambridge Isotope Laboratories).
-
VY-3-135.
-
LC-MS/MS system.
-
-
Procedure:
-
Plate breast cancer cells and allow them to adhere overnight.
-
Culture the cells under hypoxic (1% O₂) and low-serum (1%) conditions for 24 hours to induce ACSS2 expression and activity.[4]
-
Treat the cells with varying concentrations of VY-3-135 (e.g., 0.1, 1 µM) or vehicle (DMSO) for 24 hours.[1]
-
During the treatment period, supplement the medium with 100 µM ¹³C₂-acetate.[12]
-
After incubation, wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
Evaporate the supernatant (containing metabolites) to dryness.
-
Analyze the dried metabolite extracts by LC-MS/MS to measure the mole percent enrichment of ¹³C in palmitate.
-
-
Data Analysis:
-
Calculate the mole percent enrichment (MPE) of ¹³C in palmitate for each condition.
-
Compare the MPE values between vehicle-treated and VY-3-135-treated cells using statistical tests (e.g., ANOVA). A significant decrease in MPE indicates on-target inhibition.[12]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
